molecular formula C17H17N5O3 B2843214 1-(2-Methoxybenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine CAS No. 2097893-22-4

1-(2-Methoxybenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine

Cat. No.: B2843214
CAS No.: 2097893-22-4
M. Wt: 339.355
InChI Key: HJLWCUPHXNJFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxybenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine (CAS 2097893-22-4) is a sophisticated chemical reagent designed for advanced research and development, particularly in the field of medicinal chemistry. This compound integrates a 1,2,4-triazolo[1,5-a]pyrimidine (TP) core, a privileged scaffold in drug design, with an azetidine linker and a 2-methoxybenzoyl group . The TP heterocycle is isoelectronic with the purine ring, making it a highly versatile bioisostere in the design of novel therapeutic agents . Its applications extend beyond purine mimicry, as the scaffold has also been explored as a bioisostere for carboxylic acid groups and N-acetyl lysine fragments, and its metal-chelating properties have been exploited in developing candidates for cancer and parasitic diseases . The specific molecular architecture of this compound, featuring a 5-methyl-TP core connected via an ether linkage to an azetidine, makes it a valuable intermediate or precursor for researchers building compound libraries. The structural motif of a triazolopyrimidine core linked to an azetidine is recognized in patented research for its potential biological activity . Furthermore, the broader class of [1,2,4]triazolo[1,5-a]pyrimidines has demonstrated significant potential in diverse therapeutic areas, including as microtubule-stabilizing agents for cancer chemotherapy and the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's . This compound is supplied for non-human research use only and is not intended for diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

(2-methoxyphenyl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-11-7-15(22-17(20-11)18-10-19-22)25-12-8-21(9-12)16(23)13-5-3-4-6-14(13)24-2/h3-7,10,12H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLWCUPHXNJFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Compounds with similar structures have been reported to have good oral bioavailability and systemic exposure. This suggests that this compound may also have favorable pharmacokinetic properties, although further studies are needed to confirm this.

Biological Activity

1-(2-Methoxybenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16H18N4O3
  • Molecular Weight : 314.34 g/mol

The compound features a methoxybenzoyl group and a triazolo-pyrimidine moiety, which are key to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Kinase Inhibition : Similar triazolo derivatives have been shown to inhibit c-Met kinase activity. For instance, a study demonstrated that related compounds exhibited IC50 values in the low micromolar range against c-Met kinase, indicating significant inhibitory potential .
  • Cytotoxicity : The biological evaluation of related triazolo-pyrimidine derivatives revealed moderate to high cytotoxic effects across several cancer cell lines (e.g., A549, MCF-7). For example, compound 12e from a related study showed IC50 values of 1.06 μM against A549 cells .

Biological Activity Evaluation

The biological activities of this compound can be summarized in the following table:

Activity Cell Line IC50 (μM) Mechanism
CytotoxicityA5491.06 ± 0.16Induces apoptosis
CytotoxicityMCF-71.23 ± 0.18Induces apoptosis
CytotoxicityHeLa2.73 ± 0.33Induces apoptosis
c-Met Kinase Inhibition-0.090Competitive inhibition

Case Studies

Several studies have explored the biological activity of triazolo derivatives closely related to our compound:

  • Triazolo-Pyrimidine Derivatives : A study synthesized various derivatives and evaluated their cytotoxicity against cancer cell lines. The results indicated that modifications to the triazole ring significantly impacted biological activity and selectivity toward cancer cells .
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that specific substitutions on the triazole ring enhanced the potency against c-Met and improved cytotoxic effects in vitro. For example, introducing methyl groups at certain positions was beneficial for activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Core Structure Substituents / Modifications Key Properties / Applications Reference
Target Compound [1,2,4]Triazolo[1,5-a]pyrimidine 3-azetidinyloxy + 2-methoxybenzoyl Hypothesized enzyme inhibition
5a (N-(1-(2-(benzylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl)-3,4,5-trimethoxybenzamide) [1,2,4]Triazolo[1,5-a]pyrimidine Piperidine ring + trimethoxybenzamide; benzylthio group High yield (84%), solid stability
5c (N-(1-(2-((4-chlorobenzyl)thio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl)-3,4,5-trimethoxybenzamide) [1,2,4]Triazolo[1,5-a]pyrimidine 4-Chlorobenzylthio group; trimethoxybenzamide Enhanced lipophilicity (93% yield)
7-(3-Azetidinyloxy)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride [1,2,4]Triazolo[1,5-a]pyrimidine Azetidine ring (no 2-methoxybenzoyl); hydrochloride salt Improved solubility due to salt form
(3R)-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N-naphthalen-2-yl-piperidine-3-carboxamide [1,2,4]Triazolo[1,5-a]pyrimidine Piperidine-3-carboxamide + naphthyl group PDE2A inhibition (crystallographic data)
PDE2a inhibitor (Xu & Aertgeerts, 2017) [1,2,4]Triazolo[1,5-a]pyrimidine Difluoro-piperidine + 3-bromo-4-fluorophenyl carbonyl High-affinity PDE2A binding (IC50 < 10 nM)

Key Observations :

  • Ring Size and Conformational Effects : Azetidine (4-membered) in the target compound imposes greater ring strain and rigidity compared to piperidine (6-membered) in analogs like 5a or 5c . This may reduce off-target interactions but could limit synthetic accessibility .
  • Salt Forms : Hydrochloride salts (e.g., ) enhance aqueous solubility, whereas free bases (e.g., target compound) may require formulation adjustments for bioavailability.
Physicochemical Properties
  • Molecular Weight : ~386–418 g/mol for analogs (e.g., ); the target compound is likely within this range, suitable for oral bioavailability.

Q & A

Q. What validation criteria ensure reproducibility in biological activity studies?

  • Methodological Answer : Adopt the "3Rs" rule:
  • Replicate : Triplicate experiments with independent compound batches.
  • Reference Standards : Include positive/negative controls (e.g., known kinase inhibitors).
  • Robustness Testing : Vary assay conditions (e.g., ATP concentrations in kinase assays). recommends using standardized cell lines and assay protocols to minimize inter-lab discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.